molecular formula C16H16N4O B8301348 1-(4-methoxybenzyl)-1H-indazole-3-carboximidamide

1-(4-methoxybenzyl)-1H-indazole-3-carboximidamide

Cat. No. B8301348
M. Wt: 280.32 g/mol
InChI Key: YHPZSFAPCRBNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzyl)-1H-indazole-3-carboximidamide is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxybenzyl)-1H-indazole-3-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxybenzyl)-1H-indazole-3-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-methoxybenzyl)-1H-indazole-3-carboximidamide

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]indazole-3-carboximidamide

InChI

InChI=1S/C16H16N4O/c1-21-12-8-6-11(7-9-12)10-20-14-5-3-2-4-13(14)15(19-20)16(17)18/h2-9H,10H2,1H3,(H3,17,18)

InChI Key

YHPZSFAPCRBNRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.25 g of 1-(4-methoxybenzyl)-1H-indazole-3-carbonitrile (1-1-1, 35.1 mmol, 1 eq.) were suspended in 128 ml of dry methanol under a nitrogen atmosphere. 0.949 g (17.6 mmol, 0.5 eq.) of sodium methanolate were added. The reaction mixture was stirred for 18 hours at room temperature. To the resulting mixture were added 2.82 g (52.7 mmol, 1.5 eq.) of ammonium chloride and 1.0 ml (17.6 mmol, 0.5 eq.) of 100% acetic acid and stirred for 5 hours at 50° C. After cooling down at room temperature the mixture was concentrated in vacuo. The residue was partitioned between aq. half saturated sodium hydrogen carbonate solution and dichloromethane/isopropanol 4:1. The aqueous layer was extracted three times with dichloromethane/isopropanol 4:1. The combined organic layers were washed with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography to yield 6.45 g (23 mmol, 65.5%) of the analytically pure target compound.
Name
1-(4-methoxybenzyl)-1H-indazole-3-carbonitrile
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
0.949 g
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
128 mL
Type
solvent
Reaction Step Four

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